Product packaging for Makaluvamine P(Cat. No.:CAS No. 377085-54-6)

Makaluvamine P

Cat. No.: B1211318
CAS No.: 377085-54-6
M. Wt: 336.4 g/mol
InChI Key: OLEMIURMTKKFSE-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Makaluvamine P is a synthetic pyrroloiminoquinone alkaloid, inspired by natural products isolated from marine sponges of the genus Zyzzya . This compound is of significant interest in anticancer research, particularly for the study of novel chemotherapeutic agents targeting hard-to-treat cancers. It features a characteristic tricyclic pyrrolo[4,3,2-de]quinoline core structure . In biological studies, this compound has demonstrated potent and selective cytotoxicity against human pancreatic cancer PANC-1 cells, a cell line for which few effective treatments exist . Structure-Activity Relationship (SAR) studies highlight that methylation at the N-5 position of the core scaffold, as found in this compound, is a crucial structural feature for enhancing cytotoxic potency and selectivity in this class of compounds . The broader makaluvamine family is known to exhibit mechanisms of action that include topoisomerase II inhibition and the induction of DNA damage . This product is intended for research purposes to further elucidate the mechanisms of pyrroloiminoquinone alkaloids and to support drug discovery efforts in oncology. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N3O2+ B1211318 Makaluvamine P CAS No. 377085-54-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

377085-54-6

Molecular Formula

C20H22N3O2+

Molecular Weight

336.4 g/mol

IUPAC Name

10-[2-(4-hydroxyphenyl)ethylamino]-2,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one

InChI

InChI=1S/C20H21N3O2/c1-22-10-8-14-12-23(2)19-18(14)17(22)11-16(20(19)25)21-9-7-13-3-5-15(24)6-4-13/h3-6,11-12,24H,7-10H2,1-2H3/p+1

InChI Key

OLEMIURMTKKFSE-UHFFFAOYSA-O

SMILES

CN1C=C2CC[N+](=C3C2=C1C(=O)C(=C3)NCCC4=CC=C(C=C4)O)C

Canonical SMILES

CN1C=C2CC[N+](=C3C2=C1C(=O)C(=C3)NCCC4=CC=C(C=C4)O)C

Synonyms

makaluvamine P

Origin of Product

United States

Natural Occurrence and Proposed Biosynthetic Pathways of Makaluvamine P

Isolation Sources and Biological Distribution

Makaluvamines, including Makaluvamine P, were first reported in 1993 from the sponge Zyzzya fuliginosa collected near the Makaluva Islands in Fiji encyclopedia.pubnih.gov. Since then, they have been routinely isolated from warm-water sponges of the genus Zyzzya, particularly those found in the Pacific and Indo-Pacific regions encyclopedia.pubnih.gov. Makaluvamines have also been identified in latrunculid sponge species from various geographical locations, including South Africa, the Korean Peninsula, New Zealand, and Australia encyclopedia.pub.

Interestingly, simpler makaluvamines, such as those with no substituents or only N-methylation, have been isolated from cultured myxomycetes, Didymium iridis and Didymium bahiense, which were found in Japanese forest litter samples encyclopedia.pub. This wider distribution across different phyla suggests potential microbial involvement in their biosynthesis within marine invertebrates encyclopedia.pub.

Table 1: Known Isolation Sources of Makaluvamines

Compound ClassGenus/Species ExamplesGeographic LocationNotes
MakaluvaminesZyzzya fuliginosaFiji (Makaluva Islands)First reported isolation source encyclopedia.pubnih.gov.
MakaluvaminesZyzzya spp.Pacific, Indo-PacificRoutinely isolated from warm-water sponges encyclopedia.pubnih.gov.
MakaluvaminesLatrunculid spongesSouth Africa, Korea,Also isolated from temperate and cold-water environments encyclopedia.pub.
New Zealand, Australia
Simple MakaluvaminesDidymium iridis, D. bahienseJapan (forest litter)Isolated from cultured myxomycetes encyclopedia.pub.

Putative Biosynthetic Routes and Precursor Utilization

The biosynthesis of pyrroloiminoquinones, including makaluvamines, is still largely hypothetical, but proposed pathways are based on structural similarities and some experimental evidence nih.gov. The biosynthesis is generally believed to commence with the decarboxylation of tryptophan nih.govmdpi.com. This is followed by a series of oxidation steps and condensation reactions to form a "proto"-makaluvamine intermediate nih.gov.

From this precursor, the pathway is thought to diverge. One proposed route involves oxidation or amination to yield pyrrolo-ortho-quinones or unbranched makaluvamines nih.gov. Phenylalanine, or its decarboxylated derivative tyramine (B21549), has been suggested to be involved in the biosynthesis of more complex pyrroloiminoquinones, potentially reacting with makaluvamines mdpi.com. For instance, tyramine is proposed to condense with a pyrrolo-ortho-quinoline or a makaluvamine to form Makaluvamine D, a key intermediate between simpler and more complex pyrroloiminoquinones mdpi.com.

The structural diversity within the makaluvamine family arises from various modifications, including N-methylation of the pyrrole (B145914) or imine nitrogen, halogenation at C-6, Δ3,4-desaturation, and alkylation of N-7 with phenylethyl-based side chains encyclopedia.pub.

Table 2: Proposed Precursors and Biosynthetic Steps for Makaluvamines

StepProposed Precursor/ReactionIntermediate/ProductNotes
Initial StepTryptophanDecarboxylationStarting amino acid for the pyrroloiminoquinone core nih.govmdpi.com.
Early PathwayDecarboxylated TryptophanOxidation, CondensationFormation of a "proto"-makaluvamine intermediate nih.gov.
Branching Pathways"Proto"-makaluvamineOxidation/AminationLeads to pyrrolo-ortho-quinones or unbranched makaluvamines nih.gov.
Side Chain FormationPhenylalanine/TyramineCondensationReaction with makaluvamines to form more complex structures; Tyramine condensation with a makaluvamine intermediate forms Makaluvamine D mdpi.com.
Post-Core ModificationsMakaluvamine coreN-methylationCommon modification on pyrrole or imine nitrogen encyclopedia.pub.
Makaluvamine coreHalogenationInstallation of halogens, typically at C-6 encyclopedia.pub.
Makaluvamine coreAlkylationAddition of side chains, e.g., phenylethyl groups at N-7 encyclopedia.pub.

Enzymatic Steps and Intermediate Transformations

While specific enzymes involved in this compound biosynthesis have not been definitively identified, general enzymatic mechanisms for pyrrole and indole (B1671886) alkaloid biosynthesis provide insight. The initial decarboxylation of tryptophan is a common step catalyzed by enzymes like tryptophan decarboxylase sci-hub.se. Subsequent oxidation and condensation reactions likely involve various oxidases, monooxygenases, and cyclases nih.govsci-hub.se.

The formation of the pyrroloiminoquinone core from tryptophan derivatives may involve oxidative cyclization steps, potentially mediated by enzymes similar to those found in the biosynthesis of other indole alkaloids sci-hub.seacs.org. For instance, the formation of halogenated pyrroles in other natural products involves dedicated halogenases that utilize halide ions and molecular oxygen to generate electrophilic halogen species sci-hub.se. It is plausible that similar enzymatic machinery is employed for the halogenation observed in some makaluvamines.

The transformation of initial intermediates into the diverse array of makaluvamines involves specific functionalization steps. N-methylation is typically achieved through S-adenosylmethionine (SAM)-dependent methyltransferases sci-hub.se. The precise enzymatic control over the site and extent of these modifications is crucial for generating the specific structures observed in the makaluvamine family.

Compound List:

this compound

Makaluvamine A

Makaluvamine F

Makaluvamine G

Makaluvamine H

Makaluvamine I

Makaluvamine J

Makaluvamine K

Makaluvamine L

Makaluvamine M

Makaluvamine N

Makaluvamine O

Makaluvamine W

Discorhabdin A, B, C, D, F, G, H, J, K, L, P, Q, R, U, V

Tsitsikammamine A, B, C

Epinardins

Batzellines

Isobatzellines

Veiutamine

Damirones

Zyzzyanones

Citharoxazole

Wakayin

Atkamine

Aleutianamine

Plocabulin

Eribulin

Bryostatins

Plitidepsin

Halaven®

Vira-A®

Cytosar-U®

Tryptophan

Phenylalanine

Tyramine

Tryptamine (B22526)

O-methyltyramine

Tryptophol

Glycine

Secobatzellines

Mycenarubins A and B

Clorobiocin

Coumermycin A1

Pyrrolnitrin

Pyoluteorin

Pyrrolomycin B

Fischerindoles

Welwitindolinones

N-(5-phosphoribosyl)anthranilate

Indole-3-glycerol-phosphate

Prodigiosin

Atkamine

Aleutianamine

Chemical Synthesis and Derivatization Strategies for Makaluvamine P and Its Analogs

Total Synthesis Approaches to the Pyrroloiminoquinone Core Skeleton

The pyrrolo[4,3,2-de]quinoline core is the defining structural feature of the makaluvamines. nih.gov Synthetic strategies have largely converged on the construction of this tricyclic system, from which various family members can be accessed through late-stage functionalization. Over the years, several distinct approaches have been developed to assemble this key framework. nih.gov

One of the earliest and most utilized strategies involves the cyclization of a 4-aminoindole (B1269813) intermediate. nih.gov Another major approach is the annulation of a pyrrole (B145914) ring onto a pre-existing quinoline (B57606) derivative. nih.gov A third, biomimetic strategy mimics the proposed natural biosynthetic pathway, starting from an oxidized tryptamine (B22526) equivalent. nih.gov More recent innovations have focused on increasing efficiency and scalability.

Common Synthetic Intermediates and Building Blocks

The synthesis of the pyrroloiminoquinone core often relies on key intermediates that can be divergently elaborated. A pivotal intermediate is the electrophilic methoxy (B1213986) iminoquinone, which readily reacts with amine nucleophiles, allowing for the convergent synthesis of various makaluvamines and related alkaloids. nih.gov The synthesis of this intermediate itself often starts from simpler, commercially available indole (B1671886) precursors like 6-methoxyindole. nih.gov

Another critical building block is Ts-damirone B, a precursor featuring the pyrroloiminoquinone core that can be synthesized via a Bartoli indole synthesis followed by oxidation. researchgate.netnih.gov This intermediate has proven valuable for the late-stage diversification to produce Makaluvamine J and its analogs. researchgate.netnih.gov The development of scalable routes to these intermediates is a key focus of ongoing research, with some methods enabling gram-scale production. nih.gov

Common IntermediatesSynthetic Utility
Methoxy iminoquinoneKey electrophile for convergent synthesis with amine nucleophiles. nih.gov
Ts-damirone BPrecursor for late-stage diversification to Makaluvamine J and analogs. researchgate.netnih.gov
3-Substituted indolesPrepared from indole precursors for subsequent cyclization. nih.gov
4-AminoindolesPrecursors for cyclization to form the pyrroloiminoquinone core. nih.gov

Key Synthetic Reactions and Cascade Processes (e.g., Larock/Buchwald–Hartwig Annulation)

A significant advancement in the synthesis of the pyrroloiminoquinone core has been the application of palladium-catalyzed reactions. The Larock indole synthesis, in particular, has been a cornerstone of several efficient synthetic routes. nih.govnih.govchemrxiv.org This reaction allows for the construction of the indole ring system from an o-haloaniline and a disubstituted alkyne.

More recently, a tandem Larock/Buchwald–Hartwig annulation/cyclization process has been developed to rapidly assemble a reduced variant of the pyrroloiminoquinone core. chemrxiv.orgchemrxiv.org This innovative cascade reaction, facilitated by a dual ligand system, allows for the early introduction of the C10 nitrogen, enabling a more divergent approach to a wide range of makaluvamine alkaloids. chemrxiv.orgrsc.org This strategy has led to some of the shortest total syntheses of several makaluvamines to date. chemrxiv.org Other key reactions include oxidation steps to form the iminoquinone, often using reagents like IBX (2-iodoxybenzoic acid) or Fremy's salt. researchgate.netresearchgate.net

Stereoselective Synthesis Methodologies

While the core of Makaluvamine P is achiral, the synthesis of certain analogs or related natural products with stereocenters necessitates stereoselective methods. For instance, the synthesis of discorhabdin alkaloids, which are biosynthetically related to makaluvamines, often involves the construction of chiral centers. nih.gov

Approaches to stereocontrol can involve the use of chiral starting materials or chiral auxiliaries to direct the formation of specific stereoisomers. Asymmetric catalysis is another powerful tool. While specific examples for the stereoselective synthesis of this compound itself are limited due to its achiral nature, the broader field of pyrroloiminoquinone synthesis employs these principles for more complex targets. For example, stereoselective methods have been developed for creating carbocyclic analogues of related nucleosides, which could potentially be adapted for makaluvamine analog synthesis. beilstein-journals.org

Diversification Strategies for Makaluvamine Analogs

A key motivation for developing total syntheses of makaluvamines is the ability to generate analogs for structure-activity relationship (SAR) studies. These studies are crucial for identifying the structural features responsible for the biological activity of these compounds. researchgate.netnih.gov

Functionalization and Substitution Pattern Studies at N-1, N-5, and N-9

The nitrogen atoms at positions N-1 (pyrrole), N-5 (imine), and the substituent at N-9 are key points for diversification. researchgate.netmdpi.com For instance, double N-methylation at N-1 and N-5 of a suitable precursor using iodomethane (B122720) and a base like sodium hydride leads to the formation of this compound. researchgate.netmdpi.com

SAR studies have revealed the importance of the substitution pattern at these positions. For example, in studies on Makaluvamine J and its analogs, the lipophilic side chain at N-9 was found to be significant for its growth inhibitory activity against pancreatic cancer cells. researchgate.netnih.gov A modest alkyl group at the N-5 position was shown to improve selectivity against other cancer cell lines. researchgate.netnih.gov Conversely, methylation at the N-1 position (as in this compound) or demethylation at N-5 was found to decrease potency compared to Makaluvamine J. mdpi.com

Chemical Modifications at the Pyrroloiminoquinone Ring System (e.g., C-7 substitutions)

The pyrroloiminoquinone ring system itself can also be chemically modified to create further analogs. The C-7 position, being part of the iminoquinone system, is a site for modification. For instance, synthetic strategies have been developed to introduce substituents at this position. nih.gov

Furthermore, more complex modifications can lead to related but structurally distinct alkaloids. For example, linking tyramine (B21549) derivatives to a C-7 methoxy-substituted pyrroloiminoquinone core can lead to N-phenylethyl substituted makaluvamines, which can then undergo intramolecular cyclization to form discorhabdins. nih.gov Halogenation at various positions on the ring system has also been explored, with bromination sometimes leading to decreased activity. nih.gov

Preparation of Specific this compound Analogs

The core structure of this compound, a pyrroloiminoquinone alkaloid, has been the subject of extensive synthetic efforts to generate a variety of analogs. These modifications are primarily aimed at exploring structure-activity relationships. The strategies often involve late-stage diversification of a common intermediate, allowing for the introduction of various substituents at key positions of the makaluvamine scaffold. mdpi.comnih.gov

A unified synthetic approach often begins with the construction of a protected damirone C precursor. mdpi.com This key intermediate can then undergo a series of reactions to introduce diversity at the N-1, N-5, and N-9 positions. mdpi.com For instance, the synthesis of this compound itself has been achieved from a tosyl-protected makaluvamine D (Ts-makaluvamine D). mdpi.com The process involves the removal of the tosyl group, followed by a double N-methylation at the N-1 and N-5 positions using iodomethane and sodium hydride. mdpi.com

The preparation of various analogs has been systematically undertaken to investigate the impact of different functional groups on the molecule's properties. These analogs can be broadly categorized based on the position and nature of the substituent.

N-5 and N-9 Analogs:

A common strategy for creating analogs involves the modification at the N-5 and N-9 positions. Starting from a common precursor, Ts-damirone B, various substituents can be introduced. mdpi.comnih.gov For example, condensation with different amines, such as phenethylamine (B48288) or tryptamine, in the presence of a base like triethylamine, yields the corresponding N-9 substituted analogs. mdpi.com Subsequent modifications at the N-5 position can be achieved by treating the intermediate with alkyl halides like allyl bromide or benzyl (B1604629) bromide. mdpi.com This approach has led to the synthesis of a range of analogs, including those with varying lipophilic side chains at N-9 and modest alkyl groups at N-5. mdpi.comnih.gov

Analogs with Modifications at the 7-Position:

Another significant class of analogs involves substitutions at the 7-position of the pyrroloiminoquinone ring. mdpi.comnih.gov These analogs are typically synthesized from a suitable pyrroloiminoquinone derivative. nih.gov The introduction of various amino substituents at this position has been explored, including substituted benzylamino, phenethylamino, thiophenemethylamino, and furanmethylamino groups. mdpi.com The synthesis generally involves the treatment of a precursor with the desired amine, followed by the removal of any protecting groups, such as a tosyl group, using reagents like sodium methoxide. nih.gov

The table below summarizes a selection of prepared this compound analogs and their synthetic routes.

Table 1: Synthetic Analogs of this compound

Analog Name/Description Key Modification Synthetic Precursor Key Reagents and Conditions Reference
Tryptamine analog 24 Tryptamine side chain at N-9 Ts-damirone B Tryptamine, Et3N, MeOH mdpi.com
Phenethylamine analog 23 Phenethylamine side chain at N-9 Ts-damirone B Phenethylamine, Et3N, MeOH mdpi.com
N-5 Allyl analog 25 Allyl group at N-5 Ts-damirone B intermediate Allyl bromide, K2CO3, DMF mdpi.com
N-5 Benzyl analog 26 Benzyl group at N-5 Ts-damirone B intermediate Benzyl bromide, K2CO3, DMF mdpi.com
FBA-TPQ 4-Fluorobenzylamino at 7-position Pyrroloiminoquinone derivative 4-Fluorobenzylamine aacrjournals.org
PEA-TPQ Phenethylamino at 7-position Pyrroloiminoquinone derivative Phenethylamine aacrjournals.org
MPA-TPQ 3,4-Methylenedioxyphenethylamino at 7-position Pyrroloiminoquinone derivative 3,4-Methylenedioxyphenethylamine aacrjournals.org
DPA-TPQ 3,4-Dimethoxyphenethylamino at 7-position Pyrroloiminoquinone derivative 3,4-Dimethoxyphenethylamine aacrjournals.org
Furfurylamino analog 1d (Furan-2-yl)methylamino at 7-position Tosylated pyrroloiminoquinone Furfuryl amine, then NaOMe, MeOH mdpi.com

These synthetic strategies provide a versatile platform for the generation of a diverse library of makaluvamine analogs, enabling detailed investigations into their chemical and biological properties.

Advanced Spectroscopic and Computational Characterization of Makaluvamine P and Analogs

Application of Quantum Chemical Methods

Quantum chemical methods provide a theoretical framework for understanding the electronic structure, geometry, and spectroscopic properties of molecules. For Makaluvamine P and its analogs, Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have been instrumental.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is widely employed to accurately predict molecular geometries and vibrational frequencies. Studies on Makaluvamines, including this compound, have utilized DFT, specifically employing the B3LYP functional in conjunction with the 6-311++G(d,p) basis set. This computational approach allows for the optimization of molecular structures, yielding detailed information about bond lengths, bond angles, and dihedral angles, which are crucial for defining the molecule's three-dimensional conformation. Furthermore, DFT calculations provide vibrational frequencies, which can be correlated with experimental Infrared (IR) or Raman spectra, aiding in the confirmation of structural assignments and the identification of specific functional groups and their vibrational modes scirp.orgscirp.orgresearchgate.net. These calculations serve as a foundation for more advanced spectroscopic predictions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Absorption Spectra

To investigate the electronic excitation properties and predict ultraviolet-visible (UV-Vis) absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is applied. Using the optimized molecular geometries obtained from DFT calculations, TD-DFT methods predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which indicate the intensity of electronic transitions scirp.orgscirp.org. These calculations provide insights into the electronic transitions responsible for light absorption, the energy gaps between frontier molecular orbitals (HOMO-LUMO), and the lifetimes of excited states scirp.orgscirp.org. While specific numerical absorption data for this compound were not detailed in the provided snippets, these methods have been applied to the broader series of Makaluvamines to identify compounds with potential photosensitizing properties, absorbing within the therapeutic visible range scirp.org. The "Chemissian" software has been utilized to generate these spectra scirp.orgscirp.org.

Computational Studies of Molecular Descriptors

Computational methods are also used to derive various molecular descriptors that are critical for understanding a compound's physicochemical properties and its potential biological interactions.

Lipophilicity Calculations and Significance

Lipophilicity, typically quantified by the partition coefficient (LogP) between an octanol (B41247) and water phase, is a key descriptor influencing a molecule's pharmacokinetic and pharmacodynamic properties, including cell membrane penetration and interaction with biological targets chemaxon.comnih.gov. For Makaluvamines, computational methods such as Kowwin/LogP, ACD/LogP, A/LogPS, and MI/LogP have been employed to calculate lipophilicity values for various forms of the compounds, including neutral, protonated, and methylated states researchgate.netsciepub.comresearchgate.net. These calculations are significant for predicting how the molecule will behave in biological systems and are foundational for Quantitative Structure-Activity Relationship (QSAR) studies sciepub.comresearchgate.net. While these methods have been applied to the Makaluvamine series, specific numerical lipophilicity values for this compound were not detailed in the provided snippets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a statistical correlation between the molecular structure of compounds and their biological activities. By utilizing calculated molecular descriptors, including lipophilicity values derived from methods like DFT, QSAR models can predict the biological activity of new or uncharacterized molecules sciepub.com. Studies on Makaluvamines have involved developing QSAR models using lipophilicity and other descriptors calculated at the B3LYP/6-311++G(d,p) level, with software such as XLSTAT being used for model development sciepub.comresearchgate.net. These models aim to predict activities, such as cytotoxicity (e.g., FC50 concentrations), and have highlighted the importance of specific substitution patterns on the Makaluvamine core for modulating potency sciepub.comresearchgate.netmdpi.com.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and structural features of compounds. High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, allowing for the determination of elemental composition.

In Vitro and Pre Clinical Biological Activities of Makaluvamine P and Its Analogs

Molecular Mechanisms of Action Investigations

Modulation of Oncogene and Tumor Suppressor Protein Expression

Makaluvamine analogs, including the synthetic compound FBA-TPQ (a Makaluvamine analog), have demonstrated significant effects on key cellular pathways involved in cancer progression. Studies have indicated that these compounds can modulate the expression and activity of critical oncogenes and tumor suppressor proteins.

Specifically, FBA-TPQ has been shown to activate the tumor suppressor protein p53 and down-regulate the expression of MDM2, a protein that negatively regulates p53 researchgate.netaacrjournals.orgnih.govresearchgate.net. This modulation is crucial, as the p53-MDM2 feedback loop plays a vital role in cell cycle control and apoptosis. Furthermore, FBA-TPQ has been observed to decrease the expression and activation of Akt and its upstream kinase PI3K researchgate.netnih.govresearchgate.net. The PI3K-Akt pathway is frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to apoptosis. In general, Makaluvamine compounds have been noted to suppress tumor growth by activating tumor suppressors and inhibiting oncogenes researchgate.net.

Table 1: Modulation of Key Proteins by Makaluvamine Analogs

CompoundTarget Protein/PathwayObserved EffectCell Line/ModelReference(s)
FBA-TPQp53ActivationOVCAR-3, MCF-7 researchgate.netaacrjournals.orgnih.govresearchgate.net
FBA-TPQMDM2Down-regulationOVCAR-3, MCF-7 researchgate.netaacrjournals.orgnih.govresearchgate.net
FBA-TPQAktDecreased activity/expressionOVCAR-3 researchgate.netnih.govresearchgate.net
FBA-TPQPI3KDecreased activity/expressionOVCAR-3 researchgate.netnih.govresearchgate.net
GeneralOncogenes/Tumor SuppressorsModulation for tumor growth suppressionVarious researchgate.net

Reactive Oxygen Species (ROS)-Associated Mechanisms

The induction of reactive oxygen species (ROS) is a recognized mechanism by which many cytotoxic compounds exert their effects, often leading to oxidative stress and subsequent cell death. Makaluvamine analogs have been investigated for their role in ROS generation.

The synthetic Makaluvamine analog, FBA-TPQ, has been demonstrated to induce dose-dependent ROS stress in ovarian cancer cells (OVCAR-3) researchgate.netnih.govresearchgate.netplos.org. This increase in ROS production is linked to the initiation of cellular apoptosis pathways researchgate.netnih.gov. Separately, Makaluvamine J, another compound in this class, has shown the ability to reduce ROS release and maintain mitochondrial function, suggesting a more nuanced role of different Makaluvamines in oxidative stress modulation mdpi.com.

Table 2: Reactive Oxygen Species (ROS) Induction by Makaluvamine Analogs

CompoundEffect on ROSCell Line/ModelReference(s)
FBA-TPQInduces dose-dependent ROS stressOVCAR-3 researchgate.netnih.govresearchgate.netplos.org
Makaluvamine JReduces ROS releaseNeuronal cells mdpi.com

Caspase Activation and Poly(ADP)ribose Polymerase (PARP) Cleavage

Caspase activation and the subsequent cleavage of Poly(ADP)ribose Polymerase (PARP) are hallmark events in the process of programmed cell death, or apoptosis. Research indicates that Makaluvamine compounds can trigger these apoptotic pathways.

The Makaluvamine analog FBA-TPQ has been shown to induce a dose-dependent increase in the cleavage of PARP and activation of Caspase-3 in OVCAR-3 cells researchgate.net. Similar effects were observed in MCF-7 breast cancer cells, where FBA-TPQ exposure led to the cleavage of PARP, Caspase-3, Caspase-8, and Caspase-9 aacrjournals.org. Studies on Makaluvamine A also reported the induction of apoptosis through the activation of these key apoptotic markers .

Table 3: Caspase Activation and PARP Cleavage by Makaluvamine Analogs

CompoundObserved EffectCell Line/ModelReference(s)
FBA-TPQDose-dependent increase in cleaved PARP and Caspase-3OVCAR-3 researchgate.net
FBA-TPQCleavage of PARP, Caspase-3, -8, and -9MCF-7 aacrjournals.org
Makaluvamine AActivation of apoptotic pathways (PARP/caspase cleavage)MCF-7

Anti-infective and Enzyme Inhibitory Activities

Makaluvamine compounds have also been explored for their efficacy against infectious agents and their potential as enzyme inhibitors.

Antiprotozoal and Antiplasmodial Investigations

Makaluvamines and their analogs have emerged as potent agents against protozoan parasites. Several studies highlight their significant antimalarial activity against Plasmodium falciparum, including drug-resistant strains, with IC50 values often in the mid-nanomolar range nih.govacs.orgnih.govresearchgate.net. Imine N-methylated Makaluvamines, in particular, are described as extremely potent antiprotozoal agents nih.govacs.org. Furthermore, these compounds have shown activity against other protozoan parasites such as Babesia duncani and Babesia divergens nih.govacs.org. Makaluvamine G demonstrated promising anti-plasmodial activity in a mouse model, effectively suppressing P. berghei infection nih.gov.

Table 4: Antiprotozoal and Antiplasmodial Activities of Makaluvamines

CompoundTarget Organism(s)Activity TypeIC50 Value (approx.)Reference(s)
MakaluvaminesPlasmodium falciparum (chloroquine-sensitive/resistant)AntimalarialMid-nanomolar nih.govacs.orgnih.govresearchgate.net
Makaluvamine GPlasmodium bergheiAnti-plasmodialEffective suppression (in vivo) nih.gov
Makaluvamine JPlasmodium bergheiAnti-plasmodialNo effect, toxic nih.gov
MakaluvaminesBabesia duncani, Babesia divergensAntiprotozoalPotent nih.govacs.org
N-methylated MakaluvaminesProtozoan parasitesAntiprotozoalExtremely potent nih.govacs.org

Antibacterial and Anti-biofilm Evaluations

Research has also investigated the potential of Makaluvamine analogs as antibacterial agents and inhibitors of biofilm formation. Fourteen synthesized Makaluvamine analogs were evaluated for their activity against Streptococcus mutans, a key bacterium involved in dental caries. These analogs demonstrated significant biofilm inhibition, with IC50 values ranging from 0.4 μM to 88 μM mdpi.comresearchgate.netnih.gov. While many analogs also exhibited bactericidal activity with MIC50 values between 14.7 μM and 67 μM, some N-tosyl analogs showed particularly potent biofilm inhibition that appeared to be more selective and potentially independent of their direct bactericidal effects mdpi.comresearchgate.netnih.gov.

Table 5: Antibacterial and Anti-biofilm Activities of Makaluvamine Analogs against Streptococcus mutans

Compound Class/AnalogsActivity TypeIC50 (Biofilm Inhibition)MIC50 (Bactericidal)Reference(s)
14 Makaluvamine AnalogsBiofilm Inhibition0.4 – 88 μM- mdpi.comresearchgate.netnih.gov
14 Makaluvamine AnalogsAntibacterial-14.7 – 67 μM mdpi.com

Chitinase (B1577495) Inhibition Profiling

Chitinase enzymes play crucial roles in various biological processes, and their inhibition can have therapeutic applications. Makaluvamine compounds have been assessed for their chitinase inhibitory properties.

Studies have shown that Makaluvamine A exhibits notable inhibitory activity against Streptomyces chitinase, with inhibition observed at a molar concentration of 12.4 µM uclan.ac.uk. Makaluvamine P also demonstrated inhibitory effects, with inhibition occurring at 15.4 µM against the same enzyme. Other Makaluvamine compounds, such as Makaluvamine H (23.1 µM) and Makaluvamine C (117 µM), were also tested, indicating that the Makaluvamine family possesses chitinase inhibitory potential uclan.ac.uk.

Antioxidant Activity Assessment

This compound, a pyrroloiminoquinone alkaloid isolated from the marine sponge Zyzzya cf. fuliginosa, has been evaluated for its antioxidant properties through in vitro spectrophotometric analyses. These investigations aimed to understand its potential to mitigate oxidative stress by scavenging reactive oxygen species or inhibiting enzymes involved in their generation.

Detailed Research Findings:

This compound was subjected to two distinct assays to assess its antioxidant capacity. In the first assay, its ability to inhibit xanthine (B1682287) oxidase was determined. Xanthine oxidase is a key enzyme in purine (B94841) metabolism that generates superoxide (B77818) radicals, a significant contributor to oxidative stress acs.org. This compound demonstrated a notable inhibitory effect on this enzyme, with a calculated half-maximal inhibitory concentration (IC50) of 16.5 μM acs.org. This finding suggests that this compound can interfere with a primary biological source of damaging reactive oxygen species.

In a second evaluation, this compound was assessed using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. This assay measures the capacity of a compound to scavenge the ABTS radical cation, a stable free radical, and is a common method for quantifying antioxidant activity acs.orgstuba.sk. In this assay, this compound exhibited moderate antioxidant activity, quantified as a Trolox Equivalent Antioxidant Activity (TEAC) value of 0.341 acs.org. The TEAC value indicates the antioxidant potential relative to Trolox, a water-soluble analog of Vitamin E.

While this compound itself demonstrated specific antioxidant effects, broader studies on the makaluvamine family have indicated that structural features, such as the presence of a p-hydroxystyryl moiety and an unsubstituted nitrogen in the pyrrole (B145914) ring, contribute to potent antioxidant activity, particularly in neuronal cells nih.govnih.gov. Makaluvamine J, for instance, has been identified as particularly active in reducing mitochondrial damage induced by hydrogen peroxide and enhancing endogenous antioxidant defenses like glutathione (B108866) and catalase nih.govmdpi.comdntb.gov.ua. These comparative studies highlight the potential for makaluvamines, including this compound, to engage in cellular antioxidant defense mechanisms, though direct comparative data for this compound in cellular assays is not detailed in the primary source acs.org.

Data Tables:

CompoundAssay TypeResultUnitReference
This compoundXanthine Oxidase InhibitionIC50μM acs.org
This compoundABTS Radical Cation Decolorization AssayTEAC Value acs.org

Summary of Antioxidant Activity Findings for this compound:

Assay TypeMeasured ParameterValueNotes
Xanthine Oxidase InhibitionIC5016.5Indicates inhibition of an enzyme generating superoxide radicals.
ABTS Radical Cation Decolorization AssayTEAC Value0.341Represents moderate radical scavenging activity relative to Trolox.

Compound List:

this compound

Makaluvamine G2

Makaluvamine J3

Makaluvamine K3

Makaluvamine L3

Makaluvamine G

Makaluvamine J

Makaluvamine K

Makaluvamine L

Makaluvamine C

Makaluvamine E

Makaluvamine H

Makaluvamine O

Makaluvone

Makaluvamine Q

Discorhabdin C

Discorhabdin Z

(-)-3-dihydrodiscorhabdin D

Discorhabdin A

Tsitsikammamine B

Tsitsikammamine A

Prianosin B

Fascaplysin

Wakayin

Structure Activity Relationship Sar Studies of Makaluvamine P and Its Analogs

Identification of Key Structural Determinants for Potency and Selectivity

Research has identified several critical structural motifs that are essential for maximizing the potency of makaluvamine analogs, particularly against pancreatic cancer cells like PANC-1. Three primary features have been consistently highlighted:

Conjugation within the ABC-ring system: A conjugated core structure is fundamental for potent activity nih.govgoogle.commdpi.comresearchgate.netmdpi.com.

Presence of a positive charge in the C-ring: This cationic character, often associated with the tetrahydropyridinium moiety, is crucial for interactions with biological targets, such as DNA nih.govgoogle.commdpi.comresearchgate.netmdpi.com.

Specific substituents on the B-ring: The inclusion of a 4-ethyl phenol (B47542) or a 4-ethyl phenol acetate (B1210297) substituent on the B-ring significantly enhances potency nih.govgoogle.commdpi.comresearchgate.netmdpi.com.

Furthermore, modifications at specific nitrogen atoms within the core structure play a pivotal role. Imine N-methylation appears to bolster activity and attenuate toxicity, while pyrrole (B145914) N-methylation trends with reduced activity acs.orgnih.govchemrxiv.org. The presence of lipophilic side chains at the N-9 position is also critical for cytotoxicity, enhancing membrane permeability and DNA binding .

Influence of Nitrogen Substitution Patterns (e.g., N-1, N-5, N-9)

The substitution patterns at the nitrogen atoms within the makaluvamine structure profoundly influence their biological activity.

N-9 Position: The N-9 position is particularly critical for cytotoxicity. The presence of lipophilic side chains at this site significantly enhances growth inhibitory activity against cancer cells . For instance, makaluvamines lacking a substituent at N-9 display considerably less cytotoxicity compared to those that are substituted mdpi.com. While E-alkenyl side chains at N-9 have shown some activity, they generally exhibit lower potency than analogs with ethyl phenol substituents nih.govmdpi.com. The flexibility of the substituent at N-9 is also noted to be important for activity nih.gov.

N-5 Position: Maintaining a quaternary nitrogen at the N-5 position is considered essential for optimal activity . Studies indicate that demethylation at N-5 can lead to reduced potency mdpi.com. Conversely, a modest alkyl group at N-5 has been found to improve selectivity against various cancer cell lines mdpi.comnih.gov.

Role of Cationic Tetrahydropyridinium Moieties and Side Chain Characteristics

The cationic nature of the tetrahydropyridinium moiety, particularly the positive charge in the C-ring, is a vital determinant for the potency of makaluvamines nih.govgoogle.commdpi.comresearchgate.netmdpi.com. This charge is believed to stabilize interactions with negatively charged biological molecules like DNA, thereby contributing to their mechanism of action .

The characteristics of the side chains attached to the core structure are also crucial. Lipophilic side chains, especially those with aromatic moieties such as 4-ethyl phenol, are strongly associated with enhanced potency and improved DNA binding nih.govmdpi.commdpi.com. Interestingly, while the 4-ethyl phenol substituent is beneficial, the presence of a terminal hydroxyl group on this side chain is not strictly necessary for potent cytotoxicity mdpi.com. Analogs featuring tryptamine (B22526) moieties have also demonstrated potent and selective cytotoxicity mdpi.comnih.gov.

Compound List

Makaluvamine A: A foundational pyrroloiminoquinone alkaloid.

Makaluvamine C: An analog with specific structural differences impacting potency.

Makaluvamine D: An analog with modifications at N-1 and N-5.

Makaluvamine G: An analog featuring an E-alkenyl side chain at N-9.

Makaluvamine J: A highly potent analog often used as a benchmark in SAR studies.

Makaluvamine K: An analog with specific structural variations.

Makaluvamine L: An analog with an E-alkenyl side chain at N-9.

Makaluvamine P: A naturally occurring analog with specific nitrogen substitutions.

15-O-acetyl Makaluvamine J: A semi-synthetic derivative of Makaluvamine J with an acetyl group.

Tryptamine analog 24: A synthetic analog featuring a tryptamine moiety at N-9.

FBA-TPQ: A synthetic makaluvamine analog showing significant anticancer activity.

Data Tables

Table 1: Cytotoxicity of Makaluvamine Analogs Against PANC-1 Cells

CompoundKey Structural Feature/ModificationIC50 (µM)Reference(s)
Makaluvamine ACore structure, lacking N-9 substituent> 0.75 nih.gov, mdpi.com
Makaluvamine CCore structure, lacking N-9 substituent~ 4.7 nih.gov
Makaluvamine GE-alkenyl side chain at N-96.2 nih.gov, mdpi.com
Makaluvamine DN-1 and N-5 demethylated, N-9 with 4-ethyl phenol0.29 mdpi.com, mdpi.com
Makaluvamine JN-1 methylated, N-5 methylated, N-9 with 4-ethyl phenol0.054 nih.gov, mdpi.com, mdpi.com, mdpi.com
This compoundN-1 methylated, N-5 methylated, N-9 with 4-ethyl phenol0.3 mdpi.com, mdpi.com
15-O-acetyl Makaluvamine JMakaluvamine J with acetyl group on B-ring substituent0.081 mdpi.com
Tryptamine analog 24N-9 substituted with tryptamine moiety0.029 mdpi.com, nih.gov

Note: IC50 values represent the concentration of the compound required to inhibit a specific biological function by 50%. Values can vary slightly between studies.

Analytical Methodologies for Makaluvamine P Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating Makaluvamine P from co-occurring compounds in natural extracts and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in natural product chemistry for the isolation and quantification of bioactive compounds. For this compound, HPLC, particularly reverse-phase HPLC, is extensively used to purify the compound from crude extracts nih.gov. Typical purification protocols involve mobile phases consisting of aqueous solutions, often acidified with trifluoroacetic acid (TFA), and organic solvents like methanol (B129727) or acetonitrile (B52724) nih.gov. HPLC coupled with UV-Vis detection or more advanced detectors like mass spectrometers is vital for monitoring separation and identifying eluted compounds.

Table 7.1.1: Representative HPLC Parameters for Makaluvamine Isolation

ParameterDescription/ValueSource Reference
Column Type Reverse-phase C18, Synergi MAX-RP nih.govnih.gov
Column Dimensions 250 × 21 mm, 10 μm particle size nih.gov
Mobile Phase Aqueous methanol with 0.05% TFA nih.gov
Flow Rate Typically 0.8 - 1.0 mL/min (general HPLC) researchgate.net
Detection UV-Vis, Diode-Array Detection (DAD), Mass Spectrometry nih.govresearchgate.netmdpi.com
Injection Volume 20 μL (general HPLC) researchgate.net
Column Temperature 30°C (general HPLC) researchgate.net

Rapid Resolution Liquid Chromatography (RRLC)

Rapid Resolution Liquid Chromatography (RRLC) represents an advancement over conventional HPLC, offering enhanced speed and efficiency in separation. RRLC methods have been developed and validated for the quantitative analysis of synthetic Makaluvamine analogs, such as FBA-TPQ nih.gov. In these applications, acetonitrile is often preferred over methanol due to its ability to reduce back-pressure and improve chromatographic separation nih.gov. RRLC is instrumental in streamlining the analytical workflow for compounds like this compound, enabling faster sample throughput and more precise quantification in various matrices.

Table 7.1.2: RRLC Method Development Considerations for Makaluvamine Analogs

ParameterDescription/ValueSource Reference
Column Type Not specified for this compound, but common RRLC columns used nih.gov
Mobile Phase Acetonitrile (preferred over methanol) nih.gov
Advantages Reduced back-pressure, improved separation, increased speed nih.gov
Application Quantitative analysis in plasma and tissue samples nih.gov

Mass Spectrometry Coupling (e.g., HPLC-MS/MS)

Coupling chromatographic techniques with mass spectrometry (MS) provides powerful capabilities for identifying and quantifying compounds, especially complex natural products like this compound. HPLC-MS/MS, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and tandem mass spectrometry (MS/MS), is critical for both the isolation and structural characterization of this compound and its derivatives nih.govuclan.ac.ukhenryford.comnih.gov.

MS/MS fragmentation profiling offers a rapid method for dereplicating isomers and generating characteristic "fingerprints" that aid in structural elucidation nih.govhenryford.com. High-resolution mass spectrometry provides accurate mass measurements, allowing for the determination of elemental compositions, which is vital for confirming the identity of this compound. Quantitative HPLC-MS/MS methods have been successfully developed for specific Makaluvamine analogs, demonstrating their utility in pharmacokinetic studies nih.govresearchgate.net.

Table 7.1.3: Mass Spectrometry Applications in this compound Research

TechniqueApplicationKey Data TypeSource Reference
HPLC-MS/MS Quantitative analysis, pharmacokinetic studiesAccurate mass, fragmentation patterns nih.govresearchgate.net
HR-ESI-MS Identification, elemental composition determinationExact mass (m/z) nih.govuclan.ac.ukhenryford.com
MS/MS Structural elucidation, isomer dereplication, fragmentation profiling, "fingerprinting"Fragmentation ions, neutral losses nih.govhenryford.com
LC-HRMS Compound identification, peak analysis in chromatogramsm/z values, UV-Vis profiles uclan.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise three-dimensional structure of organic molecules. For this compound, NMR plays a pivotal role in its structural elucidation, often in conjunction with mass spectrometry data nih.govuclan.ac.uk.

Researchers utilize various NMR techniques to unravel the complex architecture of this compound. These include one-dimensional (1D) ¹H NMR, which provides information about the number, type, and connectivity of protons, and two-dimensional (2D) NMR experiments such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence), and HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation). These advanced NMR methods establish correlations between protons and carbons, thereby mapping out the entire carbon-hydrogen framework of the molecule uclan.ac.uk. The interpretation of these spectroscopic data, often supported by computational methods and chemical databases, is crucial for confirming the structure of this compound and differentiating it from closely related isomers researchgate.netuclan.ac.uk.

Table 7.2: NMR Spectroscopy Techniques for this compound Structural Elucidation

NMR TechniquePurposeInformation GainedSource Reference
¹H NMR Primary structural analysis of proton environmentsChemical shifts, coupling constants, integration of proton signals nih.govuclan.ac.ukhenryford.com
COSY Identification of proton-proton couplings (¹H-¹H correlations)Connectivity within spin systems uclan.ac.uk
HSQC Direct correlation of protons to the carbons to which they are attached (¹H-¹³C)One-bond C-H correlations uclan.ac.uk
HMBC Identification of longer-range proton-carbon correlations (¹H-¹³C)Two- and three-bond C-H correlations, crucial for skeletal assignments uclan.ac.uk
General Comprehensive structural determinationComplete molecular framework, stereochemistry (where applicable) researchgate.netuclan.ac.uk

Compound Names Mentioned

this compound

Makaluvamine A

Makaluvamine B

Makaluvamine C

Makaluvamine D

Makaluvamine E

Makaluvamine F

Makaluvamine G

Makaluvamine H

Makaluvamine I

Makaluvamine J

Makaluvamine K

Makaluvamine L

Makaluvamine M

Makaluvamine O

Makaluvamine Q

Makaluvamine W

Tsitsikammamine A

Tsitsikammamine B

Discorhabdin A

Discorhabdin C

Damirone A

Damirone B

Damirone C

Damirone D

Batzelline A

Batzelline B

Batzelline C

Batzelline D

Isobatzelline C

Makaluvone

Zyzzamine A

Zyzzamine B

FBA-TPQ (7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one)

TCBA-TPQ

BA-TPQ (7-(benzylamino)-1,3,4,8-tetrahydropyrrolo [4,3,2-de]quinolin-8(1H)-one)

Future Perspectives and Emerging Research Directions

Rational Design and Synthesis of Optimized Makaluvamine Analogs

The exploration of Makaluvamine P's structure-activity relationships (SAR) is crucial for developing optimized analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Research is directed towards synthesizing novel derivatives by modifying specific structural features of the Makaluvamine scaffold. For instance, studies have indicated that variations in substituents, such as methylation patterns on the pyrroloiminoquinone core, can influence both cytotoxic activity and selectivity against mammalian cell lines acs.orgnih.gov. Future synthetic efforts will likely focus on systematic modifications to identify key pharmacophores responsible for biological activity. Computational approaches, including quantitative structure-activity relationship (QSAR) studies, are being employed to predict the activity of new analogs and guide synthetic strategies sciepub.comresearchgate.net. The goal is to design analogs that maintain or improve efficacy while potentially reducing off-target effects or improving drug-like properties.

Advanced Mechanistic Elucidation and Target Identification

While this compound and its analogs have demonstrated significant cytotoxicity, their precise molecular mechanisms of action are still being elucidated. Early hypotheses suggested topoisomerase II inhibition as a primary mechanism researchgate.netmdpi.com, but emerging research indicates that these compounds may act through multiple pathways. Studies have shown that Makaluvamine analogs can modulate gene expression, including genes involved in cell proliferation, cell cycle regulation, apoptosis (e.g., MDM2, p21, p53), and DNA damage response researchgate.netnih.gov. Future research aims to utilize advanced techniques such as proteomics, transcriptomics, and systems biology approaches to comprehensively map the cellular targets and signaling pathways affected by this compound. Identifying specific protein targets and understanding the downstream effects will be critical for rational drug design and for predicting potential synergistic effects with other therapeutic agents.

Exploration of Novel Biological Targets and Applications

The broad spectrum of biological activities observed for this compound and its derivatives suggests potential for applications beyond its currently studied anticancer effects. Research is expanding to explore novel biological targets and potential therapeutic applications. For example, some pyrroloiminoquinones, including Makaluvamines, have shown promise in antiprotozoal activities, such as against malaria and babesiosis acs.orgnih.gov. Future investigations could involve screening this compound and its analogs against a wider range of pathogens or disease models to uncover new therapeutic avenues. Furthermore, exploring its potential in combination therapies, by targeting multiple pathways simultaneously, is a promising direction for overcoming drug resistance and enhancing treatment efficacy.

Development of Enhanced Analytical and Computational Methodologies

The advancement of analytical and computational tools is essential for the efficient discovery, development, and characterization of this compound and its analogs. The development of robust analytical methods, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), is crucial for quantitative analysis, pharmacokinetic studies, and quality control nih.govresearchgate.net. Future work will focus on refining these methods for greater sensitivity, specificity, and speed. In parallel, computational methodologies, including molecular modeling, docking studies, and QSAR, are increasingly vital for predicting molecular properties, identifying potential drug targets, and optimizing lead compounds sciepub.comresearchgate.netmit.eduresearchgate.netmdpi.com. The integration of these computational approaches with experimental data will accelerate the drug discovery process, enabling the rational design of more effective and safer Makaluvamine-based therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.